molecular formula C21H22N4O4 B2659334 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione CAS No. 895841-20-0

3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione

Cat. No.: B2659334
CAS No.: 895841-20-0
M. Wt: 394.431
InChI Key: XHUPCTFXPMLJRA-UHFFFAOYSA-N
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Description

3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline derivative characterized by a central quinazoline-2,4-dione scaffold substituted with a 2-oxoethyl group linked to a 4-(4-methoxyphenyl)piperazine moiety. Its structural features, including the electron-rich methoxyphenyl group and the piperazine linker, contribute to its pharmacokinetic and pharmacodynamic properties, such as moderate logP (~2.4) and polar surface area (~67.7 Ų), indicating balanced solubility and membrane permeability .

Properties

IUPAC Name

3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-29-16-8-6-15(7-9-16)23-10-12-24(13-11-23)19(26)14-25-20(27)17-4-2-3-5-18(17)22-21(25)28/h2-9H,10-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUPCTFXPMLJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common approach is to start with the quinazoline core, which can be synthesized through a series of cyclization reactions involving anthranilic acid derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups. The methoxyphenyl group is attached via electrophilic aromatic substitution or through the use of pre-functionalized piperazine intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinazoline-2,4-dione derivatives with different functional groups at the piperazine ring .

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The quinazoline core can inhibit certain enzymes, affecting various biochemical pathways. These interactions can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the modulation of neurotransmitter release .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s activity and physicochemical properties are highly dependent on the substituents at the piperazine and quinazoline positions. Below is a comparative analysis with structurally related derivatives:

Compound Substituents Key Properties Biological Activity (IC₅₀) References
Target Compound 4-(4-Methoxyphenyl)piperazine logP: 2.42; PSA: 67.7 Ų; Molecular Weight: 408.46 g/mol Antiproliferative (in silico predictions)
3-{2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4-dione 4-(4-Chlorobenzyl)piperazine IC₅₀: 2.5 µM (HUH-7), 6.8 µM (MCF-7), 4.9 µM (HCT-116) High cytotoxicity against liver and colon cancer
3-(2-Morpholino-2-oxoethyl)quinazoline-2,4-dione Morpholine Melting Point: 254–255°C; Molecular Formula: C₁₄H₁₅N₃O₄ Moderate antiproliferative activity
Cloperidone 4-(3-Chlorophenyl)piperazine + propyl chain Marketed drug; Molecular Formula: C₂₂H₂₂ClN₅O₂ Antipsychotic and anxiolytic effects
3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4-dione Extended 3-oxopropyl linker Molecular Weight: 468.51 g/mol; logP: 2.42 Enhanced solubility due to longer chain

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorobenzyl derivative (IC₅₀: 2.5 µM) shows superior cytotoxicity compared to the methoxyphenyl analogue, likely due to enhanced cellular uptake via hydrophobic interactions .
  • Linker Flexibility : Extending the 2-oxoethyl group to a 3-oxopropyl chain (as in ) improves solubility but may reduce target binding affinity due to increased conformational freedom.
  • Piperazine Modifications : Replacing piperazine with morpholine (as in ) reduces activity, emphasizing the critical role of the piperazine nitrogen in receptor interactions.
Pharmacokinetic and Physicochemical Comparison

Using SwissADME predictions , the target compound exhibits favorable drug-likeness parameters compared to analogues:

Parameter Target Compound 4-Chlorobenzyl Derivative Morpholine Derivative
logP 2.42 3.15 (estimated) 1.98
Water Solubility (logSw) -3.04 -4.20 -2.50
H-Bond Acceptors 7 7 6
H-Bond Donors 1 1 1

The target compound’s lower logP compared to the chlorobenzyl derivative suggests reduced lipid solubility but better aqueous compatibility, which may improve bioavailability.

Biological Activity

3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a piperazine moiety and a methoxyphenyl group. Its molecular formula is C21H25N5O3C_{21}H_{25}N_{5}O_{3} with a molecular weight of 385.46 g/mol. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds in the quinazoline family exhibit various biological activities, including:

  • Anticancer Activity : Quinazoline derivatives have been shown to inhibit cancer cell proliferation.
  • Antimicrobial Effects : Some derivatives display activity against bacterial and fungal strains.
  • Neuroprotective Properties : Certain compounds demonstrate potential in treating neurodegenerative diseases.

The biological activity of this compound is believed to involve modulation of specific molecular targets such as enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment.
  • Receptor Interaction : It may interact with dopamine receptors, influencing neurological pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.5 to 10 µM against breast and lung cancer cells .

CompoundCell LineIC50 (µM)Reference
AMCF-70.8
BA5491.5
CHeLa2.0

Neuroprotective Effects

In another study focusing on neuroprotection, derivatives were tested for their ability to protect neuronal cells from oxidative stress. The findings revealed that the compound significantly reduced cell death induced by oxidative agents .

TreatmentCell Viability (%)Reference
Control100
Compound75

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the quinazoline ring can drastically alter biological activity. For example, the presence of electron-donating groups like methoxy enhances AChE inhibition compared to other substituents .

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